molecular formula C18H38O5 B1204670 3,6,9,12-Tetraoxadocosan-1-ol CAS No. 5703-94-6

3,6,9,12-Tetraoxadocosan-1-ol

Cat. No. B1204670
CAS RN: 5703-94-6
M. Wt: 334.5 g/mol
InChI Key: ASMWIUUCZFNLHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new synthetic route for a related compound, 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid, was developed from tetraethylene glycol, highlighting a multi-step sequence including esterification, mesylation, and azide substitution, leading to high yields and showcasing the synthetic versatility of polyether compounds (Wu, Zong, & Ji, 2016).

Scientific Research Applications

1. Nanomaterial Synthesis and Modification

3,6,9,12-Tetraoxadocosan-1-ol serves as a valuable precursor in the synthesis and modification of nanomaterials. Researchers have employed it to functionalize nanoparticles, nanotubes, and nanowires, enhancing their stability, dispersibility, and compatibility with various solvents. The presence of oxygen atoms in the compound's structure allows for controlled surface chemistry, making it an essential tool in nanomaterial research. This application is well-documented in studies related to nanotechnology and materials science12.

2. Surface Chemistry and Self-Assembled Monolayers (SAMs)

The formation of self-assembled monolayers (SAMs) is another area where 3,6,9,12-Tetraoxadocosan-1-ol plays a pivotal role. SAMs are well-ordered, single layers of molecules spontaneously adsorbed onto a solid surface. This compound, due to its unique structure and functional groups, is used to create SAMs with tailored properties. These SAMs find applications in surface modification, sensors, and biotechnology, and the synthesis and characterization of such layers involve the use of 3,6,9,12-Tetraoxadocosan-1-ol as a key component34.

3. Liquid Crystals and Optoelectronics

In the field of liquid crystals and optoelectronics, 3,6,9,12-Tetraoxadocosan-1-ol has been studied for its potential as a component in liquid crystal formulations. The incorporation of this compound can influence the optical properties and phase behavior of liquid crystals, making it relevant for applications such as liquid crystal displays (LCDs) and optical devices56.

4. Drug Delivery and Nanomedicine

In the context of drug delivery and nanomedicine, 3,6,9,12-Tetraoxadocosan-1-ol has been investigated as a carrier molecule due to its ability to encapsulate and transport various therapeutic agents. Research in this area aims to develop nanoscale drug delivery systems that can improve drug solubility and bioavailability while reducing side effects. The compound's amphiphilic nature makes it a suitable candidate for forming micelles and liposomes for drug delivery purposes78.

5. Analytical Chemistry and Spectroscopy

Analytical chemistry and spectroscopy researchers have used 3,6,9,12-Tetraoxadocosan-1-ol as a model compound to explore the interaction between molecules and surfaces. Its well-defined structure and ease of functionalization make it a useful tool for surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR). These studies contribute to a better understanding of surface interactions and can have implications in various analytical techniques910.

Safety And Hazards

Safety precautions for handling “3,6,9,12-Tetraoxadocosan-1-ol” include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It’s also recommended to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O5/c1-2-3-4-5-6-7-8-9-11-20-13-15-22-17-18-23-16-14-21-12-10-19/h19H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMWIUUCZFNLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205645
Record name Decyltetraoxyethylene glycol monoether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethyleneglycol monodecyl ether

CAS RN

5703-94-6
Record name Decyltetraoxyethylene glycol monoether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005703946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decyltetraoxyethylene glycol monoether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5703-94-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Winkelmann - Diffusion in Gases, Liquids and Electrolytes …, 2017 - Springer
Diffusion coefficient of water into 3,6,9,12-tetraoxadocosan- 1-ol and 3,6,9,12,15-pentaoxapentacosan-1-ol solution Page 1 Diffusion coefficient of water into 3,6,9,12-tetraoxadocosan1-ol and 3,6,9,12,15-pentaoxapentacosan-1-ol …
Number of citations: 0 link.springer.com
G Liu, M Reinhout, B Mainguy, GL Baker - Macromolecules, 2006 - ACS Publications
Methacrylate comb polymers were synthesized that have amphiphilic teeth of ethylene glycol oligomers capped with alkyl groups. Both segments are of exact length to promote self-…
Number of citations: 42 pubs.acs.org
F Bänsch, C Steinbeck… - Journal of …, 2023 - jcheminf.biomedcentral.com
The influence of molecular fragmentation and parameter settings on a mesoscopic dissipative particle dynamics (DPD) simulation of lamellar bilayer formation for a C10E4/water …
Number of citations: 11 jcheminf.biomedcentral.com
B Govindasamy, A Dhayalan, K Chinnaperumal… - Ecotoxicology and …, 2019 - Elsevier
The present study pertains to two different (standard and adapted) extraction-procedures to extract bacterial extracellular metabolites from the cell-free supernatant (CFS) of S. bongori. …
Number of citations: 8 www.sciencedirect.com
DD Demetriou - 2018 - repository.up.ac.za
More people are aware of the problems with drugs and are reverting to herbal (plant) and over-the-counter medications. The conclusion made is the urgency to study new plants for …
Number of citations: 0 repository.up.ac.za
AZ Hassan, HM Sweelam, KH Shaker… - Egyptian Journal of …, 2023 - journals.ekb.eg
Antimicrobial activities of Euphorbia milii (Euphorbiaceae) extract and its sub-fractions against Gram-negative, Gram-positive bacteria, unicellular yeast and two filamentous fungi were …
Number of citations: 3 journals.ekb.eg
T Aysu - The Journal of Supercritical Fluids, 2014 - Elsevier
Cirsium yildizianum stalks were liquefied in organic solvents under supercritical conditions with and without catalyst in a cylindrical reactor at temperatures of 260, 280 and 300 C. The …
Number of citations: 11 www.sciencedirect.com
H Bilgili - 2021 - elib.uni-stuttgart.de
L cm length m0 g mass of empty pycnometer m1 g mass of pycnometer filled with water at the desired temperature until calibration mark m2 g mass of the pycnometer with the quantity …
Number of citations: 2 elib.uni-stuttgart.de

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